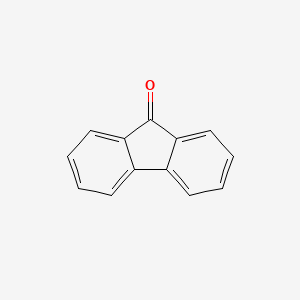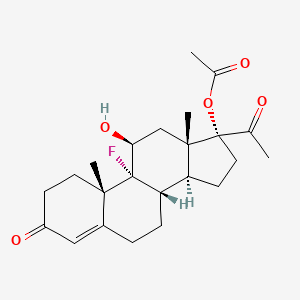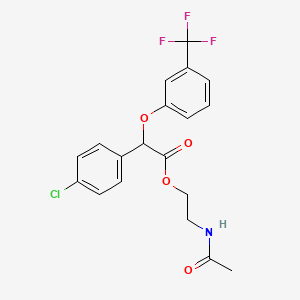
JNJ0966
概要
説明
JNJ0966は、マトリックスメタロプロテアーゼ-9(MMP-9)のジモゲン活性化を選択的に阻害する化合物です。 This compoundは、プロMMP-9をその活性型に変換するのを阻害する能力で知られており、MMP-9の酵素活性には直接影響を与えません 。この化合物は、特に医学と生物学の分野において、さまざまな科学研究用途で可能性を示しています。
準備方法
合成ルートと反応条件
JNJ0966の合成には、N-[2-[(2-メトキシフェニル)アミノ]-4’-メチル[4,5’-ビチアゾール]-2’-イル]アセトアミドの調製が含まれます。合成ルートには一般的に以下のステップが含まれます。
ビチアゾールコアの形成: これは、特定の条件下で2-アミノチアゾールを2-ブロモ-4’-メチルチアゾールと反応させてビチアゾールコアを形成することを伴います。
メトキシフェニル基の結合: メトキシフェニル基は、求核置換反応によって導入されます。
アセチル化: 最終段階は、アミン基のアセチル化で、目的の化合物が形成されます.
工業生産方法
This compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 この化合物は通常固体形で製造され、さまざまな用途のためにジメチルスルホキシド(DMSO)に溶解させることができます .
化学反応の分析
反応の種類
JNJ0966は、主に以下のタイプの反応を起こします。
プロMMP-9活性化の阻害: This compoundは、プロMMP-9の活性型への活性化を選択的に阻害します.
構造的ポケットとの相互作用: この化合物は、MMP-9ジモゲン切断部位近くの構造的ポケットと相互作用し、その活性化を防ぎます.
一般的な試薬と条件
試薬: this compoundの合成と反応に使用される一般的な試薬には、2-アミノチアゾール、2-ブロモ-4’-メチルチアゾール、およびアセチルクロリドがあります。
主な生成物
This compoundを含む反応から形成される主な生成物は、MMP-9の活性型の阻害であり、これはさまざまな病理学的プロセスにおいて重要な役割を果たします .
科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究用途を持っています。
科学的研究の応用
JNJ0966 has a wide range of scientific research applications, including:
作用機序
JNJ0966は、プロMMP-9の活性型への活性化を選択的に阻害することで、その効果を発揮します。 This compoundは、MMP-9ジモゲン切断部位近くの構造的ポケットに結合し、プロMMP-9から活性MMP-9への変換を防ぎます 。 この阻害は、炎症、癌、線維症などのさまざまな病理学的プロセスに関与するMMP-9の酵素活性を低下させます .
類似の化合物との比較
類似の化合物
GS-5745: 潰瘍性大腸炎と胃癌の治療に使用される、MMP-9の別の選択的阻害剤.
SB-3CT: 癌と神経変性疾患の研究に使用される、MMP-2とMMP-9の選択的阻害剤.
This compoundの独自性
This compoundは、MMP-9ジモゲン活性化阻害に対する高い選択性で独自です。 他の阻害剤とは異なり、MMP-1、MMP-2、MMP-3、MMP-14などの他のMMPの酵素活性には影響を与えません 。 この選択性により、さまざまな生物学的プロセスと疾患におけるMMP-9の特定の役割を研究するための貴重なツールとなります .
類似化合物との比較
Similar Compounds
GS-5745: Another selective inhibitor of MMP-9, used in the treatment of ulcerative colitis and gastric cancer.
SB-3CT: A selective inhibitor of MMP-2 and MMP-9, used in the study of cancer and neurodegenerative diseases.
Uniqueness of JNJ0966
This compound is unique in its high selectivity for MMP-9 zymogen activation inhibition. Unlike other inhibitors, it does not affect the enzymatic activity of other MMPs such as MMP-1, MMP-2, MMP-3, and MMP-14 . This selectivity makes it a valuable tool for studying the specific role of MMP-9 in various biological processes and diseases .
特性
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADCDCMLLGDCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of JNJ0966?
A1: this compound is a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9) that acts by preventing the activation of its zymogen (pro-MMP-9). [] Unlike traditional MMP inhibitors targeting the catalytic domain, this compound binds to an allosteric pocket near the MMP-9 zymogen cleavage site, thus blocking the conversion of the inactive pro-MMP-9 to its active form. []
Q2: How does this compound's selectivity for MMP-9 benefit its potential therapeutic applications?
A2: Previous generations of broad-spectrum MMP inhibitors faced limitations in clinical trials due to off-target effects. [] this compound demonstrates high selectivity for MMP-9 and does not inhibit the activity of other MMPs, including the closely related MMP-2. [] This selectivity is crucial for minimizing potential side effects and enhancing its therapeutic potential in diseases where MMP-9 plays a specific role.
Q3: What are the downstream effects of MMP-9 inhibition by this compound in a disease model?
A3: Studies using this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE) showed a reduction in disease severity. [] This effect is attributed to its ability to inhibit MMP-9 activation, thereby modulating the inflammatory response and reducing tissue damage associated with EAE progression.
Q4: Beyond EAE, what other disease models have shown this compound to be effective?
A4: Research shows this compound inhibits the proliferation and extracellular matrix (ECM) production of airway smooth muscle cells (ASMCs) induced by platelet-derived growth factor BB (PDGF-BB). [] This finding suggests potential therapeutic applications for this compound in asthma, where increased ASMC proliferation and ECM production contribute to airway remodeling and disease progression.
Q5: How does this compound impact TGF-β-induced epithelial-to-mesenchymal transition (EMT) in the lens?
A5: Studies utilizing this compound in rat lens epithelial cells (LECs) revealed that it prevents TGF-β-induced EMT by differentially regulating proteins involved in actin polymerization and cell migration. [] This suggests this compound could play a role in preventing fibrotic cataract formation, which is linked to TGF-β-induced EMT.
Q6: Could this compound be used in conjunction with existing stroke therapies?
A6: Research suggests that this compound, in combination with recombinant-tissue plasminogen activator (rt-PA), could improve outcomes after acute ischemic stroke. [] The study highlighted that this compound attenuates the detrimental effects of delayed rt-PA therapy by reducing hemorrhagic transformation, edema, and improving neurological function. This indicates a potential for this compound to expand the treatment window for rt-PA and improve its safety profile in stroke patients.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















